molecular formula C19H21Cl2N3O3S2 B254429 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B254429
M. Wt: 474.4 g/mol
InChI Key: PQTOGIOSIDEHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a pyrimidine ring, a chlorobenzyl group, and a dioxidotetrahydrothienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the chlorobenzyl and dioxidotetrahydrothienyl groups. Common reagents used in these reactions include chlorinating agents, thionating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothienyl group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Various substitution reactions can occur, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a subject of interest for medicinal chemists.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylthio)pyrimidine-4-carboxamide
  • 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(ethylthio)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and structural features. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H21Cl2N3O3S2

Molecular Weight

474.4 g/mol

IUPAC Name

5-chloro-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H21Cl2N3O3S2/c1-2-7-28-19-22-10-16(21)17(23-19)18(25)24(15-6-8-29(26,27)12-15)11-13-4-3-5-14(20)9-13/h3-5,9-10,15H,2,6-8,11-12H2,1H3

InChI Key

PQTOGIOSIDEHEV-UHFFFAOYSA-N

SMILES

CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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